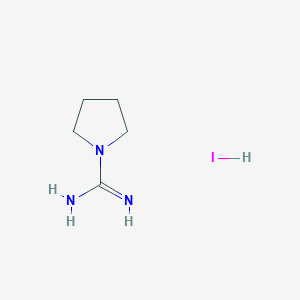

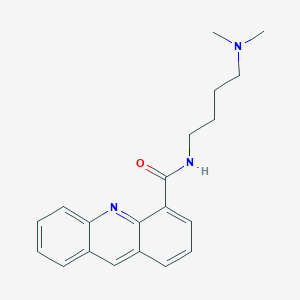

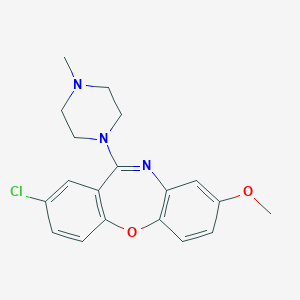

![molecular formula C7H3ClF3N3 B021730 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine CAS No. 109113-97-5](/img/structure/B21730.png)

6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

説明

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazines, including derivatives such as 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine, often involves the reaction of amino-pyridazine with halogenated compounds or through cyclization reactions of appropriately substituted pyridazines. For instance, Barlin et al. (1995) reported syntheses of 2-aryl-3-(benzamidomethyl and methoxy)-6-chloro-imidazo[1,2-a]pyridines, showcasing the methods to introduce the chloro group at the 6-position, which is crucial for the synthesis of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine derivatives (Barlin, Davies, & Harrison, 1995).

Molecular Structure Analysis

The molecular structure of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine has been elucidated through spectroscopic techniques and X-ray crystallography. Sallam et al. (2021) performed a comprehensive structure analysis, including density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks, to understand the molecular geometry, electronic properties, and intermolecular interactions of a closely related compound, which helps in comprehending the structural attributes of 6-Chloro derivatives (Sallam et al., 2021).

Chemical Reactions and Properties

Imidazo[1,2-b]pyridazines participate in various chemical reactions, including substitutions, cyclizations, and interactions with biological receptors. The presence of the chloro and trifluoromethyl groups significantly impacts the chemical reactivity, enabling these compounds to undergo nucleophilic substitution reactions or act as ligands for binding to receptors. Barlin et al. (1996) investigated the binding of 3-acylaminomethyl derivatives to benzodiazepine receptors, highlighting the chemical properties and reactivity of the imidazo[1,2-b]pyridazine core (Barlin, Davies, Harrison, Ireland, & Willis, 1996).

科学的研究の応用

1. IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis

- Application Summary : Imidazo[1,2-b]pyridazine compounds are being explored as IL-17A inhibitors for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis . IL-17A is a pro-inflammatory cytokine that plays a key role in chronic inflammation and is a major driver of tissue damage .

- Methods of Application : The application describes a series of novel imidazo[1,2-b]pyridazine compounds as IL-17A inhibitors . The compounds, their preparation, use, pharmaceutical composition, and treatment are disclosed .

- Results/Outcomes : The application suggests that a small molecule IL-17A inhibitor may provide efficacy comparable to anti-IL-17A antibodies for psoriasis . Anti-drug antibodies against anti-IL-17A antibodies may arise in some patients and may reduce the efficacy of antibodies directed to IL-17A over time . This inactivation pathway would not be operative for small molecule IL-17A inhibitors .

2. Antituberculosis Agents

- Application Summary : Imidazo[1,2-a]pyridine analogues, which are structurally similar to imidazo[1,2-b]pyridazine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some of these compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application : The review discusses the development of anti-TB compounds of the imidazo[1,2-a]pyridine class based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results/Outcomes : The review identifies the last decade as a renaissance era of TB drug discovery research . It critically reviews anti-TB compounds of the imidazo[1,2-a]pyridine class .

3. 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

- Application Summary : This compound is structurally similar to 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine. It is available for research and development purposes .

- Methods of Application : Specific methods of application or experimental procedures are not provided .

- Results/Outcomes : No specific results or outcomes are provided .

4. 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

- Application Summary : This compound is also structurally similar to 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine. It is available for research and development purposes .

- Methods of Application : Specific methods of application or experimental procedures are not provided .

- Results/Outcomes : No specific results or outcomes are provided .

5. Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries

- Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . Over the past two decades, more than 50% of the pesticides launched have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

- Methods of Application : The review discusses the synthesis and applications of TFMP and its derivatives in the agrochemical and pharmaceutical industries .

- Results/Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

特性

IUPAC Name |

6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3N3/c8-5-1-2-6-12-4(7(9,10)11)3-14(6)13-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOJZGDFKSAMHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC(=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618176 | |

| Record name | 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine | |

CAS RN |

109113-97-5 | |

| Record name | 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

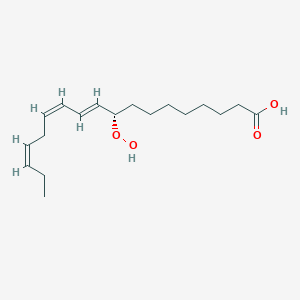

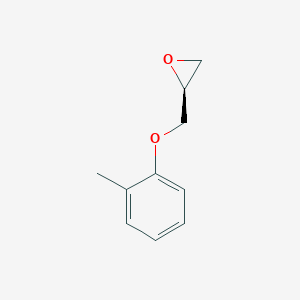

![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)

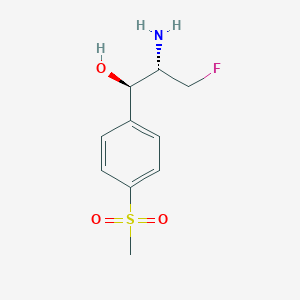

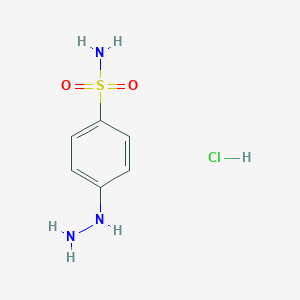

![4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol](/img/structure/B21657.png)